3,5-Bis(5-phenyloxazol-2-yl)pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C23H15N3O2 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
5-phenyl-2-[5-(5-phenyl-1,3-oxazol-2-yl)pyridin-3-yl]-1,3-oxazole |
InChI |
InChI=1S/C23H15N3O2/c1-3-7-16(8-4-1)20-14-25-22(27-20)18-11-19(13-24-12-18)23-26-15-21(28-23)17-9-5-2-6-10-17/h1-15H |
InChI Key |
TYHDLQVNBUSPGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC(=CN=C3)C4=NC=C(O4)C5=CC=CC=C5 |
Origin of Product |
United States |
Coordination Chemistry of 3,5 Bis 5 Phenyloxazol 2 Yl Pyridine and Analogous Ligands
Principles of Ligand Design for Metal Coordination in Pyridine-Oxazole Frameworks
The design of ligands for metal coordination is a strategic process that involves the careful selection of donor atoms, backbone structure, and peripheral substituents to control the geometry, stability, and physicochemical properties of the resulting metal complexes. In pyridine-oxazole frameworks, several key principles guide the design of effective ligands for metal coordination.
The fundamental design of pyridine-oxazole ligands revolves around the arrangement of nitrogen donor atoms from both the pyridine (B92270) and oxazole (B20620) rings, which act as coordination sites for metal ions. Pyridine itself is a versatile ligand in coordination chemistry, capable of acting as a good σ-donor and a weak π-acceptor. nih.gov The electronic properties of the pyridine ring can be modulated by the introduction of substituents. Electron-donating groups enhance the σ-donor capacity of the pyridine nitrogen, while electron-withdrawing groups increase its π-acceptor character. mdpi.com
The oxazole ring, another key component of these ligands, also possesses a nitrogen atom that can coordinate to a metal center. The electronic nature of the oxazole ring can be influenced by substituents at its 2- and 5-positions. The linkage of oxazole rings to a central pyridine core creates a multidentate ligand. The geometry of the resulting metal complex is significantly influenced by the substitution pattern on the pyridine ring. For instance, ligands with a 2,6-disubstituted pyridine core, such as 2,6-bis(oxazolinyl)pyridine (PyBox), are well-known for forming tridentate complexes with a variety of metals, often leading to specific geometries and finding applications in asymmetric catalysis. nih.govnih.gov In contrast, a 3,5-disubstitution pattern, as seen in 3,5-Bis(5-phenyloxazol-2-yl)pyridine, presents a different spatial arrangement of the donor atoms, which can lead to the formation of coordination polymers or discrete complexes with different nuclearities and geometries. rsc.orgrsc.org
Complexation Behavior with Lanthanide (Ln(III)) Ions
The coordination chemistry of lanthanide ions with N-heterocyclic ligands is of particular interest due to the unique photophysical properties of the resulting complexes, which often exhibit strong luminescence. This luminescence arises from an efficient energy transfer process from the ligand to the lanthanide ion, a phenomenon known as the "antenna effect".
The stoichiometry and stability of lanthanide complexes in solution are fundamental parameters that govern their behavior and potential applications. These can be determined using various techniques, with luminescence titration being a particularly powerful method for luminescent complexes. By monitoring the changes in the luminescence intensity of the lanthanide ion upon addition of the ligand, one can elucidate the stoichiometry of the complex formed and calculate its stability constant.
Studies on analogous 2,6-bis(5-phenyloxazolyl)pyridine ligands provide valuable insights into the complexation behavior that can be expected for this compound. For a 2,6-bis(5-phenyloxazolyl)pyridine derivative, luminescence titrations with Eu(III) and Tb(III) ions in acetonitrile have shown the formation of complexes with different stoichiometries. rsc.org The titration data for the europium complex suggested the formation of a 2:1 (ligand:metal) complex. rsc.org In aqueous media, the same ligand formed a non-fluorescent complex with a 1:1 stoichiometry. rsc.org
The stability of these complexes is also influenced by the solvent and the specific lanthanide ion. For the 2:1 Eu(III) complex with the analogous 2,6-disubstituted ligand in acetonitrile, a stability constant (log β) was determined. rsc.org It was also observed that the presence of a phenyl group at the 5-position of the oxazole ring appeared to have a negative effect on the coordinating capacity of the ligands for Ln³⁺ ions. rsc.org This suggests that steric hindrance from the phenyl groups may play a significant role in the stability of the resulting complexes. The table below summarizes the stoichiometry and stability constants for a representative analogous lanthanide complex.
| Metal Ion | Ligand | Solvent | Stoichiometry (L:M) | log β |
| Eu(III) | 2,6-bis(5-phenyloxazolyl)pyridine derivative | Acetonitrile | 2:1 | Data available in source rsc.org |
| Eu(III) | 2,6-bis(5-phenyloxazolyl)pyridine derivative | Aqueous buffer | 1:1 | Not reported as fluorescent |
Data based on an analogous 2,6-disubstituted pyridine-oxazole ligand.
The characteristic line-like emission of lanthanide ions is a result of f-f electronic transitions. However, these transitions are Laporte-forbidden, leading to very low absorption coefficients and weak luminescence upon direct excitation. The "antenna effect" overcomes this limitation by utilizing an organic ligand that can efficiently absorb light and transfer the excitation energy to the lanthanide ion. acs.org The pyridine-oxazole moiety in ligands like this compound is designed to act as such an antenna.
The sensitization process involves a series of steps:
Absorption: The organic ligand absorbs light, typically in the UV region, promoting it from its ground singlet state (S₀) to an excited singlet state (S₁). nih.gov
Intersystem Crossing (ISC): The excited singlet state of the ligand can then undergo intersystem crossing to a lower-energy excited triplet state (T₁). nih.gov This process is often efficient in complexes with heavy metal ions like lanthanides due to spin-orbit coupling.
Energy Transfer (ET): The energy from the ligand's excited triplet state is transferred to the lanthanide ion, promoting it to one of its excited f-electron states. For this energy transfer to be efficient, the energy of the ligand's triplet state must be slightly higher than the energy of the accepting level of the lanthanide ion. nih.gov
Lanthanide Emission: The excited lanthanide ion then relaxes to its ground state by emitting light at its characteristic wavelengths. nih.gov For Eu(III), this results in red emission, while Tb(III) typically shows green emission.
Coordination with d-Block Transition Metal Ions (e.g., Cobalt, Zinc, Cadmium)
The coordination of this compound and analogous ligands with d-block transition metals such as cobalt, zinc, and cadmium leads to the formation of a diverse range of structures, from discrete mononuclear or polynuclear complexes to extended one-, two-, or three-dimensional coordination polymers. The coordination behavior is dictated by a combination of factors including the coordination preferences of the metal ion, the geometry of the ligand, and the reaction conditions.
The divergent nature of the donor atoms in 3,5-disubstituted pyridine ligands makes them excellent candidates for the construction of coordination networks. When these ligands coordinate to metal ions, they can act as linkers, connecting multiple metal centers to form extended structures. For example, a related ligand, 3,5-bis(1',2',4'-triazol-1'-yl)pyridine, has been shown to form two- and three-dimensional coordination polymers with Co(II), Zn(II), and Cd(II). rsc.org The specific dimensionality and topology of the resulting network are influenced by the coordination geometry of the metal ion and the presence of co-ligands or counter-ions.
In addition to coordination polymers, these ligands can also form discrete metal complexes. The outcome often depends on the stoichiometry of the reactants and the presence of coordinating solvents or anions that can occupy coordination sites on the metal center. For instance, cobalt(II) complexes with pyrazole-derived ligands have been shown to form discrete, hexacoordinated complexes with a distorted octahedral geometry. researchgate.net Similarly, zinc(II) complexes with various pyridine-based ligands can exist as discrete mononuclear species. mdpi.com
The formation of either discrete complexes or coordination networks is a result of a delicate interplay of thermodynamic and kinetic factors during the self-assembly process. The rigidity of the this compound backbone, combined with the potential for rotation around the bonds connecting the pyridine and oxazole rings, allows for a degree of flexibility that can accommodate different structural motifs.
For cobalt(II), a common coordination number is six, resulting in an octahedral geometry, although tetrahedral and five-coordinate geometries are also known. In a discrete complex of a related bis(pyrazolyl)pyridine ligand with Co(II), the metal center was found to be in a distorted octahedral environment, coordinated to two tridentate ligands. researchgate.net In coordination polymers, the Co(II) centers can act as nodes with varying connectivity.
Zinc(II) and cadmium(II) are d¹⁰ ions and therefore have no crystal field stabilization energy, which allows for more flexible coordination geometries. They are commonly found in tetrahedral, five-coordinate (trigonal bipyramidal or square pyramidal), and octahedral environments. In coordination polymers with 3,5-disubstituted pyridine ligands, Cd(II) has been observed to form one-dimensional chains with pseudo-octahedral coordination. rsc.org Zinc(II) complexes with pyridine-based ligands have been shown to adopt both five-coordinate distorted square-pyramidal and six-coordinate distorted octahedral geometries. mdpi.com
| Metal Ion | Typical Coordination Numbers | Common Geometries |
| Cobalt(II) | 4, 5, 6 | Tetrahedral, Trigonal Bipyramidal, Square Pyramidal, Octahedral |
| Zinc(II) | 4, 5, 6 | Tetrahedral, Trigonal Bipyramidal, Square Pyramidal, Octahedral |
| Cadmium(II) | 4, 5, 6, 7, 8 | Tetrahedral, Trigonal Bipyramidal, Square Pyramidal, Octahedral, Pentagonal Bipyramidal, Dodecahedral, Square Antiprismatic |
Investigation of Supramolecular Assemblies and Crystal Engineering Strategies
The key drivers for the formation of supramolecular assemblies in these types of complexes are non-covalent interactions, including hydrogen bonding, π-π stacking, and C-H···π interactions. The strategic placement of phenyl and oxazolyl groups in this compound offers numerous possibilities for such interactions, which can be exploited to guide the assembly of one-, two-, or three-dimensional networks.
The phenyl rings of the this compound ligand are expected to be key players in the formation of supramolecular assemblies through π-π stacking. The offset or face-to-face arrangement of these aromatic rings between adjacent complex molecules can lead to the formation of extended chains or sheets. The strength and geometry of these interactions can be tuned by modifying the substituents on the phenyl rings, a common strategy in crystal engineering to control the packing of molecules in the solid state.
In the absence of specific experimental data for this compound, the following tables present crystallographic data from analogous systems, illustrating the types of supramolecular structures and the key interactions that are anticipated to be relevant for the title compound.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.1523(4) |
| b (Å) | 18.2345(7) |
| c (Å) | 12.4567(5) |
| β (°) | 109.876(2) |
| Volume (Å3) | 2169.8(2) |
| Interaction Type | Donor/Acceptor Groups | Distance (Å) | Significance |
|---|---|---|---|
| C-H···π | Pyrazole (B372694) C-H and Phenyl Ring | ~3.5 | Links complexes into 1D chains |
| O-H···N | Methanol (solvent) and Triazole Ring | ~2.8 | Connects adjacent 1D chains |
| π-π Stacking | Phenyl-Phenyl | ~3.6 - 3.8 | Contributes to the stability of the layered structure |
The design of coordination polymers is another important aspect of crystal engineering. Ligands with a linear and rigid geometry, such as this compound, can act as linkers between metal centers to form extended one-, two-, or three-dimensional coordination polymers. The choice of metal ion, with its preferred coordination number and geometry, along with the use of co-ligands, can be used to control the dimensionality and topology of the resulting network. For example, the use of ancillary carboxylate ligands in conjunction with pyridine-based ligands has been shown to be a successful strategy for the construction of diverse 3D coordination polymers with interesting properties such as luminescence.
Photophysical Properties and Advanced Spectroscopic Characterization of 3,5 Bis 5 Phenyloxazol 2 Yl Pyridine and Its Metal Complexes
Electronic Absorption Spectroscopy: Insights into Electronic Transitions
Electronic absorption spectroscopy provides fundamental information about the electronic transitions within a molecule upon excitation by UV-Vis light.
Analysis of UV-Vis Absorption Bands and Molar Extinction Coefficients
Table 1: Hypothetical UV-Vis Absorption Data for 3,5-Bis(5-phenyloxazol-2-yl)pyridine in Dichloromethane
| Wavelength (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Transition Assignment |
| Data not available | Data not available | π → π |
| Data not available | Data not available | π → π |
Influence of Molecular Structure and Solvent Environment on Absorption Profiles
The solvent environment is also a key factor. Changes in solvent polarity can lead to shifts in the absorption bands (solvatochromism). For similar pyridine (B92270) derivatives, a red shift (bathochromic shift) in the absorption maximum is often observed with increasing solvent polarity, indicating a stabilization of the excited state relative to the ground state. researchgate.net The extent of this shift provides insights into the change in dipole moment upon excitation.
Fluorescence Spectroscopy: Emission Characteristics and Quantum Efficiency
Fluorescence spectroscopy reveals information about the emissive properties of a molecule from its excited singlet state.
Determination of Emission Maxima and Fluorescence Quantum Yields
Pyridyl-phenyloxazole compounds are generally fluorescent. The 2,6-isomer of bis(5-phenyloxazolyl)pyridine, for example, is fluorescent with a quantum yield of around 30-50% in acetonitrile. mdpi.com It is expected that this compound would also exhibit fluorescence. The emission maximum (λem) and the fluorescence quantum yield (ΦF) are critical parameters for characterizing its emissive properties. The quantum yield, which is the ratio of photons emitted to photons absorbed, is a measure of the efficiency of the fluorescence process.
Table 2: Hypothetical Fluorescence Data for this compound in Dichloromethane
| Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Fluorescence Quantum Yield (ΦF) |
| Data not available | Data not available | Data not available |
Exploration of Excited-State Intramolecular Charge Transfer (ESICT) in Pyridyl-Phenyloxazoles
In many donor-acceptor molecules, an excited-state intramolecular charge transfer (ESICT) can occur, where an electron is transferred from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation. This process often leads to a highly polar excited state and can result in a large Stokes shift (the difference between the absorption and emission maxima) and strong solvatochromic effects. In pyridyl-phenyloxazoles, the pyridine ring can act as an electron acceptor and the phenyloxazole moiety as a donor. The geometry and electronic coupling between these units are critical for ESICT to occur. For some pyridyl-phenyloxazole derivatives, a red-shift in emission has been attributed to the intramolecular charge transfer character of the excited state. mdpi.com The substitution at the 3 and 5 positions in the target compound would dictate the specific nature and efficiency of any potential ESICT process.
Solvatochromic Effects on Photoluminescence
The photoluminescence of pyridyl-phenyloxazoles can be significantly influenced by the solvent polarity. A pronounced solvatochromic shift in the emission spectrum, where the emission maximum shifts to longer wavelengths (red shift) with increasing solvent polarity, is a strong indicator of an excited state with a larger dipole moment than the ground state, which is characteristic of an ESICT state. This phenomenon has been observed in various pyridyl-substituted oxazole (B20620) and benzoxazole (B165842) systems. researchgate.net Studying the emission of this compound in a range of solvents with varying polarities would provide valuable information about the nature of its excited state and its potential for use as a fluorescent probe for sensing solvent polarity.
Time-Resolved Luminescence and Ultrafast Spectroscopic Studies
Currently, there is a lack of published data from time-resolved luminescence and ultrafast spectroscopic studies specifically for this compound and its metal complexes. Such studies are crucial for understanding the dynamics of excited states, including fluorescence and phosphorescence lifetimes, and for elucidating the pathways of energy relaxation and transfer on femtosecond to nanosecond timescales.
For related compounds, time-resolved fluorescence spectroscopy has been employed to determine excited-state lifetimes and to probe the influence of the local environment on the emissive properties. nih.gov Ultrafast transient absorption spectroscopy is a powerful technique for mapping energy transfer pathways and understanding the mechanisms of photoprotection and energy conversion in various molecular systems. However, the application of these techniques to this compound has not been reported.
Interactive Data Table: Time-Resolved Spectroscopic Data for this compound
| Compound/Complex | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Lifetime (τ) | Quantum Yield (Φ) | Notes |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | No published data found. |
| Metal Complexes | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | No published data found. |
Light Harvesting Efficiency and Potential for Photosensitization
The potential of this compound and its metal complexes in light-harvesting and photosensitization applications remains unexplored. The nitrogen atoms in the pyridine and oxazole rings provide excellent coordination sites for metal ions, which could lead to the formation of complexes with tailored photophysical and photochemical properties.
The efficiency of a molecule as a light-harvesting antenna is determined by its absorption cross-section and the efficiency of energy transfer to an acceptor. Its potential as a photosensitizer depends on its ability to absorb light and then transfer that energy to another molecule, often generating reactive oxygen species. While the structural characteristics of this compound are suggestive of these capabilities, empirical data is required for confirmation.
Interactive Data Table: Light Harvesting and Photosensitization Parameters for this compound
| Compound/Complex | Molar Absorptivity (ε) at λmax (M-1cm-1) | Light Harvesting Efficiency (LHE) | Photosensitization Quantum Yield | Target Application |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Metal Complexes | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Computational Chemistry and Theoretical Investigations of 3,5 Bis 5 Phenyloxazol 2 Yl Pyridine Systems
Quantum Chemical Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methods in the computational study of medium to large-sized organic molecules. DFT is primarily used to determine the electronic ground state properties, such as optimized geometry and molecular orbital energies. TD-DFT builds upon this by allowing for the calculation of excited-state properties, making it essential for predicting electronic absorption and emission spectra.
The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, a process known as structural optimization. Using DFT methods, researchers can calculate the forces on each atom and adjust the geometry until a minimum energy structure is found. This provides key data on bond lengths, bond angles, and, crucially, the dihedral angles between the constituent rings of the molecule.
While specific computational studies for 3,5-Bis(5-phenyloxazol-2-yl)pyridine are not extensively detailed in publicly available literature, research on analogous compounds provides insight into the methodology. For instance, in studies of pyrazolyl-based pyridine (B92270) ligands, DFT calculations have been used to determine the dihedral angles between different aromatic rings, revealing how steric hindrance can cause significant twisting from a fully planar conformation. In one such case, a phenyl ring was found to be nearly coplanar with a central pyrazole (B372694) ring, while another phenyl ring was twisted by over 50 degrees due to steric clashes. Similar analyses would be critical for understanding the preferred conformation of this compound in both its ground state (S₀) and its first excited state (S₁).
| Parameter | Description | Calculated Value (Ground State, S₀) | Calculated Value (Excited State, S₁) |
|---|---|---|---|
| d(Npy-Cox) | Bond length between pyridine nitrogen and oxazole (B20620) carbon | ~1.38 Å | ~1.36 Å |
| θ(Cpy-Cox-Nox) | Bond angle involving pyridine and oxazole rings | ~125° | ~126° |
| τ(Py-Ox) | Dihedral angle between pyridine and oxazole rings | ~15° | ~5° |
| τ(Ox-Ph) | Dihedral angle between oxazole and phenyl rings | ~25° | ~10° |
Note: The data in the table is illustrative, based on typical values for similar heterocyclic systems, and does not represent experimentally verified results for this compound.
TD-DFT is the method of choice for simulating the electronic absorption (UV-Vis) and fluorescence spectra of organic fluorophores. By calculating the energy difference between the ground state and various excited states, TD-DFT can predict the wavelength of maximum absorption (λabs). These calculations also yield the oscillator strength for each transition, which is a measure of its probability and corresponds to the intensity of the absorption peak.
For this compound, TD-DFT calculations would likely predict an intense absorption band corresponding to the S₀ → S₁ transition, which is characteristic of a π→π* electronic transition within the conjugated system. The exact position of this band is sensitive to the planarity of the molecule and the solvent environment, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM). Studies on structurally related push-pull oxazolone (B7731731) compounds show that while absorption bands may only shift slightly with solvent polarity, emission bands can exhibit significant solvatochromism (a change in color with solvent polarity), a phenomenon that TD-DFT can help explain. nih.gov
Similarly, by optimizing the geometry of the first excited state (S₁) and calculating the energy difference for the transition back to the ground state (S₁ → S₀), TD-DFT can predict the maximum emission wavelength (λem). The difference between the absorption and emission maxima is known as the Stokes shift, a critical parameter for applications in fluorescent materials and lasers.
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO can be thought of as the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and electronic transition energy.
For a conjugated system like this compound, the HOMO is typically a π-orbital delocalized across the entire molecular backbone, while the LUMO is a corresponding π*-antibonding orbital. A smaller HOMO-LUMO gap generally implies that the molecule can be more easily excited, corresponding to a longer wavelength (lower energy) absorption.
DFT calculations provide both the energies of these orbitals and visualizations of their spatial distribution. Analysis of the HOMO and LUMO plots reveals the nature of the electronic transition. For many organic fluorophores, the primary absorption corresponds to the promotion of an electron from the HOMO to the LUMO. In complex molecules, charge transfer characteristics can be identified if the HOMO and LUMO are localized on different parts of the molecule (e.g., a donor and an acceptor moiety).
| Parameter | Description | Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 eV |
| ΔE (HOMO-LUMO Gap) | Energy gap between HOMO and LUMO | 3.7 eV |
Note: The data in the table is illustrative and based on typical values for conjugated heterocyclic systems.
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (such as in solution or a solid film). MD simulates the movement of atoms and molecules over time based on a classical force field.
For this compound, MD simulations could be used to understand how individual molecules pack together in the solid state. This is critical because intermolecular interactions, such as π-π stacking, can dramatically alter photophysical properties, often leading to fluorescence quenching or shifts in emission color compared to the molecule in dilute solution. In the context of materials for organic light-emitting diodes (OLEDs), understanding and controlling this packing is paramount.
MD simulations can also model the interaction of the molecule with its solvent environment, providing insights into how solvent molecules arrange around the fluorophore and influence its conformational flexibility and excited-state dynamics.
In Silico Modeling of Chemical Reactivity and Interaction Potentials
In silico modeling, using data derived from quantum chemical calculations, can predict a molecule's reactivity. One common tool is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the electron density surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
For this compound, an MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyridine and oxazole rings, identifying them as sites susceptible to electrophilic attack or coordination to metal ions. Conversely, positive potential (blue) would highlight regions prone to nucleophilic attack. This information is valuable for predicting sites of interaction with other molecules and for understanding potential degradation pathways.
Theoretical Approaches to Elucidate Structure-Photophysical Property Relationships
The ultimate goal of these theoretical investigations is to build a clear relationship between a molecule's chemical structure and its functional properties. By systematically modifying the structure in silico—for example, by changing substituent groups or altering the connectivity of the rings—and calculating the resulting photophysical properties, researchers can establish clear trends.
For the family of bis(oxazolyl)pyridine compounds, theoretical studies can explain how:
Planarity affects conjugation: Increased twisting between the rings disrupts π-conjugation, leading to a blue-shift (higher energy) in absorption and emission and potentially lower fluorescence quantum yields.
Substituent effects: Adding electron-donating or electron-withdrawing groups to the terminal phenyl rings can tune the HOMO and LUMO energy levels, thereby systematically shifting the emission color across the visible spectrum.
Isomerism impacts properties: Theoretical studies on isomers of similar compounds, like the well-known laser dye POPOP, have shown that simply changing the attachment points of the rings (e.g., 2,5-phenyloxazole vs. 5,2-phenyloxazole) can significantly alter electrochemical stability and photostability, a finding that can be explained by differences in frontier orbital distributions and molecular stability.
Through this integrated computational approach, a comprehensive understanding of this compound can be achieved, paving the way for its rational design and optimization in advanced material applications.
Advanced Applications and Functional Materials Development Based on 3,5 Bis 5 Phenyloxazol 2 Yl Pyridine
Application in Luminescent Materials and Optoelectronic Devices
The unique photophysical properties of 3,5-Bis(5-phenyloxazol-2-yl)pyridine, such as its strong absorption in the ultraviolet region and its capacity for intense fluorescence, underpin its potential in various optoelectronic applications.
Potential for Organic Light-Emitting Diodes (OLEDs) and Fluorescent Components
The pyridine-3,5-dicarbonitrile moiety, a structurally related system, has been a key component in the development of heavy-metal-free organic emitters for OLEDs. beilstein-journals.org These materials often exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for highly efficient conversion of electricity to light. beilstein-journals.org Compounds with a pyridine (B92270) core are known to possess good hole-blocking and electron-injecting properties, which are crucial for the balanced charge transport required in efficient OLEDs. beilstein-journals.org For instance, pyrenyl-substituted pyridines have been successfully used as emissive layers in non-doped OLEDs, achieving high external quantum efficiencies.
While direct studies on this compound for OLEDs are limited, its structural analogue, 2,6-Bis(5-phenyloxazolyl)pyridine, has been synthesized and its luminescent properties characterized. mdpi.com Such compounds are highly fluorescent, with quantum yields that can be significant. mdpi.com The thermal and photochemical stability of similar aromatic heterocyclic compounds further enhances their suitability for long-lasting electronic devices. The incorporation of the phenyloxazole units contributes to the molecule's rigidity and extended π-conjugation, which are desirable for achieving high fluorescence quantum yields and color purity in OLED displays.
Table 1: Photophysical Properties of a Structurally Related Bis(oxazolyl)pyridine Ligand
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Molar Absorption Coefficient (ε, M-1cm-1) | Fluorescence Quantum Yield (ΦF) |
|---|---|---|---|---|
| 2,6-Bis(5-phenyloxazolyl)pyridine derivative | 280 | Not specified | Not specified | ~30-50% |
Data is for a closely related 2,6-substituted analogue and is presented here for illustrative purposes. mdpi.com
Role as Photosensitizers in Dye-Sensitized Solar Cells (DSSCs)
In the realm of solar energy, dye-sensitized solar cells (DSSCs) represent a promising photovoltaic technology. The sensitizer, or dye, is a critical component responsible for light absorption and electron injection into a semiconductor material, typically titanium dioxide (TiO₂). Organic dyes featuring a donor-π-acceptor (D-π-A) structure are widely employed for this purpose.
The pyridine ring within this compound can function as an effective electron-withdrawing anchoring group. researchgate.netresearchgate.net The nitrogen atom of the pyridine can coordinate to Lewis acid sites on the TiO₂ surface, facilitating efficient electron injection from the excited dye molecule into the semiconductor's conduction band. researchgate.net This coordination is considered beneficial compared to the more common carboxylic acid anchoring groups. researchgate.net While specific efficiency data for DSSCs using this compound is not available, the fundamental principles of pyridine-containing sensitizers suggest its potential. The phenyloxazole moieties can be part of the π-conjugated bridge, influencing the spectral absorption and electronic properties of the dye.
Exploration in Chemical Sensing and Fluorescent Probes
The inherent fluorescence of the bis(oxazolyl)pyridine scaffold makes it an attractive platform for the development of chemical sensors and fluorescent probes. researchgate.net The emission properties of such molecules can be sensitive to their local environment, including the presence of specific ions or molecules. For example, coordination polymers based on a similar 3,5-bis(benzimidazol-2-yl)pyridine ligand have been shown to act as selective and sensitive luminescent sensors for antibiotics like tetracycline. rsc.org
The mechanism of sensing often involves a change in the fluorescence intensity ("turn-on" or "turn-off") or a shift in the emission wavelength upon interaction with the analyte. The pyridine and oxazole (B20620) nitrogen atoms in this compound offer potential coordination sites for metal ions, which could modulate its photophysical properties and form the basis of a sensing mechanism. Furthermore, derivatives of this compound could be designed to detect a wide range of analytes through various interaction mechanisms. nih.govmdpi.com
Integration into Coordination Polymers and Metal-Organic Frameworks (MOFs)
The 3,5-disubstituted pyridine core of this compound acts as a divergent ligand, making it an excellent building block for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.gov The nitrogen atoms of the pyridine and oxazole rings can coordinate to metal ions, leading to the formation of one-, two-, or three-dimensional extended networks.
The choice of metal ion and the geometry of the ligand dictate the final structure and properties of the resulting CP or MOF. For instance, coordination polymers have been successfully synthesized using the related ligand 3,5-bis(1',2',4'-triazol-1'-yl)pyridine with various metal ions like Co(II), Zn(II), and Cd(II), resulting in diverse network topologies. rsc.org Similarly, 3,5-bis(benzimidazol-2-yl)pyridine has been used to create luminescent CPs. rsc.org These materials can exhibit interesting properties such as porosity, catalysis, and luminescence, which are directly influenced by the incorporated organic ligand. The integration of this compound into such frameworks could lead to new materials with tailored optical and electronic properties for applications in sensing, gas storage, or catalysis.
Strategies for Tuning Optoelectronic Properties through Structural Modification
A key advantage of organic functional materials is the ability to fine-tune their properties through synthetic modification. The optoelectronic characteristics of this compound can be systematically altered in several ways:
Substitution on the Phenyl Rings: Introducing electron-donating or electron-withdrawing groups onto the peripheral phenyl rings can significantly impact the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, affects the absorption and emission wavelengths, as well as the charge-transport properties.
Modification of the Pyridine Core: Functionalizing the pyridine ring itself can alter the ligand's coordination behavior and electronic properties. This can be used to modulate the properties of resulting metal complexes or coordination polymers.
Extension of π-Conjugation: Replacing the phenyl groups with larger aromatic systems can extend the π-conjugation of the molecule. This generally leads to a red-shift in both absorption and emission spectra, allowing for the tuning of the emission color from blue towards green and red. Research on related pyridine-bis(oxazoline) sensitizers has shown that substitution with different aromatic groups greatly influences the ligand's excited triplet state, which is crucial for sensitizing lanthanide emission. rsc.org
These strategies allow for the rational design of materials based on the this compound scaffold with optimized properties for specific applications, whether it be for blue-emitting OLEDs or for broad-spectrum absorbing dyes in DSSCs.
Performance Evaluation Methodologies for Material Science Applications
The characterization and performance evaluation of materials based on this compound involve a range of spectroscopic and electronic measurement techniques.
For Luminescent Materials and OLEDs:
Photophysical Characterization: This involves measuring the UV-Vis absorption and photoluminescence (PL) spectra to determine the absorption and emission wavelengths. The fluorescence quantum yield, which quantifies the efficiency of the emission process, is a critical parameter. fluxim.commdpi.com
Electrochemical Characterization: Cyclic voltammetry is used to determine the HOMO and LUMO energy levels, which provides insight into the charge injection and transport properties of the material.
Device Performance: For OLEDs, key metrics include current-voltage-luminance (IVL) characteristics, external quantum efficiency (EQE), power efficiency, and operational lifetime. fluxim.com
For Dye-Sensitized Solar Cells:
Photovoltaic Performance: The solar-to-electric power conversion efficiency (PCE) is the primary figure of merit. This is determined from the current-voltage (J-V) curve under simulated sunlight, which also yields other important parameters like the short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF). researchgate.net
Incident Photon-to-Current Conversion Efficiency (IPCE): This measurement reveals the quantum efficiency of the device at different wavelengths of light.
For Coordination Polymers and MOFs:
Structural Analysis: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of these materials.
Porosity Measurement: Gas adsorption isotherms (e.g., with N₂ or CO₂) are used to determine the surface area and pore size distribution of porous frameworks.
Thermal Stability: Thermogravimetric analysis (TGA) is employed to assess the thermal stability of the material.
Table 2: Key Performance Evaluation Techniques
| Application Area | Key Methodologies | Measured Parameters |
|---|---|---|
| OLEDs | UV-Vis & PL Spectroscopy, Cyclic Voltammetry, Device Testing | λabs, λem, ΦF, HOMO/LUMO, EQE, Power Efficiency |
| DSSCs | J-V Characterization, IPCE Spectroscopy | PCE, Jsc, Voc, FF, Wavelength-dependent Efficiency |
| Sensors | Fluorescence Titration | Change in Emission Intensity/Wavelength, Limit of Detection (LOD) |
| CPs/MOFs | X-ray Diffraction, Gas Adsorption, TGA | Crystal Structure, Surface Area, Pore Volume, Thermal Stability |
Future Perspectives and Emerging Research Directions for 3,5 Bis 5 Phenyloxazol 2 Yl Pyridine Chemistry
Innovation in Green Synthetic Methodologies and Catalyst Development
The future synthesis of 3,5-Bis(5-phenyloxazol-2-yl)pyridine and its derivatives is poised to be revolutionized by the adoption of green chemistry principles. Traditional synthetic routes often rely on harsh reaction conditions and the use of stoichiometric, and sometimes hazardous, reagents. Emerging research is expected to focus on the development of more sustainable and efficient synthetic protocols.
One promising avenue is the use of ultrasonication to promote the synthesis of related bis-azole compounds. youtube.comrsc.org This technique can lead to higher yields, shorter reaction times, and milder reaction conditions compared to conventional heating methods. youtube.com The application of ultrasound in the synthesis of pyridine-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles) has demonstrated its potential as a green and sustainable approach. youtube.comrsc.org Future work will likely adapt these sonochemical methods for the efficient synthesis of this compound.
The development of novel catalytic systems is another critical area of research. Efficient catalytic methods for the construction of the 2,5-disubstituted oxazole (B20620) rings, which form the core of the ligand, are highly desirable. researchgate.netnih.govnih.govnih.gov Recent advancements in this area include the use of cobalt(III), copper, and ruthenium(II) porphyrin catalysts for the synthesis of oxazole derivatives under mild conditions. researchgate.netnih.govnih.gov The development of tailor-made catalysts, such as the bis(oxazolidine)pyridine-metal catalysts, for specific cycloaddition reactions showcases the potential for highly efficient and enantioselective syntheses. nih.gov Furthermore, the exploration of metal-free catalytic systems, for instance, using iodine, presents an attractive alternative to avoid metal contamination in the final products. nih.gov The solid-phase synthesis of related bis(oxazolinyl)pyridine (Pybox) ligands has also been demonstrated, offering a clean and efficient method that could be adapted for this compound. nih.gov
| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |
| Ultrasonication | Use of high-frequency sound waves to promote chemical reactions. | Shorter reaction times, higher yields, milder conditions, reduced energy consumption. |
| Novel Catalysis | Development of new metal-based (e.g., Co, Cu, Ru) or metal-free (e.g., iodine) catalysts. | Increased efficiency, higher selectivity, milder reaction conditions, potential for asymmetric synthesis. |
| Solid-Phase Synthesis | Synthesis of the ligand on a polymer support. | Simplified purification, potential for automation and library synthesis. |
Design and Characterization of Novel Multi-Metallic and Hybrid Coordination Systems
The unique structural features of this compound make it an excellent candidate for the construction of complex multi-metallic and hybrid coordination systems . Its multiple coordination sites can be exploited to bring two or more metal centers into close proximity, enabling the study of metal-metal interactions and the development of materials with cooperative properties.
Future research will likely focus on the synthesis and characterization of polynuclear complexes where the ligand bridges multiple metal ions. The design of ligands that can support multiple metal centers is a growing area of interest for creating molecular models of enzyme active sites and heterogeneous surfaces. researchgate.net The btp [2,6-bis(1,2,3-triazol-4-yl)pyridine] motif, which is structurally related to this compound, has been shown to form ML2 complexes with divalent transition metals, highlighting the potential for self-assembly into larger structures. rsc.orgresearchgate.net The synthesis of bimetallic-organic frameworks (MOFs) has also demonstrated that the synergistic effect of two different metals can enhance catalytic activity. nih.gov
Another exciting frontier is the development of hybrid organic-inorganic materials . researchgate.netmdpi.commdpi.com These materials combine the properties of both organic and inorganic components, leading to synergistic effects and novel functionalities. mdpi.commdpi.com For instance, the condensation of silane-functionalized bis(oxazolines) with tetraethoxysilane has led to the formation of hybrid materials with tunable catalytic and textural properties. acs.org Similarly, the hydrothermal synthesis of polyoxometalate-based inorganic-organic hybrid materials with 2,6-bis(1,2,4-triazol-1-yl)pyridine has yielded 3D frameworks with interesting magnetic, luminescent, and photocatalytic properties. rsc.orgnih.gov The incorporation of this compound into such hybrid frameworks could lead to materials with applications in catalysis, sensing, and electronics. The construction of novel metal-organic frameworks (MOFs) using pyridinyl-derived ligands is an active area of research, with applications in photocatalytic dye degradation. rsc.org
Application of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring
To gain a deeper understanding of the formation mechanisms and kinetics of this compound and its metal complexes, the application of advanced in situ spectroscopic techniques will be crucial. These techniques allow for real-time monitoring of chemical reactions, providing valuable insights into reaction pathways, intermediates, and kinetics. youtube.com
In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of organic reactions by tracking the changes in vibrational frequencies of functional groups. youtube.comyoutube.com For example, it has been used to monitor the formation and decomposition of oxazolidin-5-one, an intermediate in the Maillard reaction, by observing the characteristic carbonyl stretching band. nih.gov This approach could be readily adapted to monitor the cyclization step in the synthesis of the oxazole rings of this compound.
In situ Nuclear Magnetic Resonance (NMR) spectroscopy offers another powerful method for real-time reaction monitoring. It can provide detailed structural information about the species present in the reaction mixture as a function of time. nih.gov For instance, in situ NMR has been employed to study the kinetics of pyridine (B92270) exchange in bimetallic pincer complexes. nih.gov
Stopped-flow spectroscopy , often coupled with UV-Vis or fluorescence detection, is particularly well-suited for studying the kinetics of fast reactions, such as the complexation of ligands with metal ions. nih.gov This technique can be used to determine the rates of formation of this compound-metal complexes and to elucidate the underlying reaction mechanisms.
| In Situ Technique | Information Gained | Potential Application for this compound |
| FTIR Spectroscopy | Real-time tracking of functional group transformations. | Monitoring the formation of the oxazole rings during synthesis. |
| NMR Spectroscopy | Detailed structural information on reactants, intermediates, and products. | Studying the kinetics of ligand synthesis and complexation. |
| Stopped-Flow Spectroscopy | Kinetic data for fast reactions. | Determining the rates of metal complex formation. |
Synergistic Integration of Computational and Experimental Approaches for Rational Design
The synergistic integration of computational and experimental methods is becoming an indispensable tool for the rational design of functional molecules and materials. mdpi.com This approach allows for the prediction of molecular properties and the elucidation of reaction mechanisms, thereby guiding experimental efforts and accelerating the discovery of new materials with desired functionalities.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are powerful computational tools for investigating the electronic structure and photophysical properties of coordination compounds. nih.gov These methods can be used to predict the absorption and emission spectra of this compound and its metal complexes, providing insights into the nature of the electronic transitions involved. nih.gov For example, TD-DFT calculations have been used to confirm the ³MLCT character of the emissive excited state in Re(I) dicarbonyl complexes with diimine ligands. Such theoretical studies can help in the design of new luminescent materials with tailored properties.
The combination of computational modeling with experimental data is particularly powerful. For instance, the correlation of experimentally determined mesophase data with quantum chemical characteristics evaluated by DFT can provide valuable insights into the structure-property relationships of liquid crystalline materials. The synergy between theoretical and experimental methods has also been instrumental in exploring reaction mechanisms in homogeneous transition metal catalysis.
Future research on this compound will undoubtedly benefit from this integrated approach. Computational screening of a virtual library of derivatives and their metal complexes could identify promising candidates for specific applications, which can then be synthesized and characterized experimentally. This feedback loop between theory and experiment will be key to the rational design of new materials based on this versatile ligand.
Exploration of Structure-Property Relationships for Unforeseen Applications
A thorough understanding of the structure-property relationships of this compound and its coordination compounds is fundamental to unlocking their full potential and discovering unforeseen applications. The systematic modification of the ligand's structure and the investigation of the resulting changes in the properties of its metal complexes can reveal important design principles.
The photophysical properties of metal complexes are highly dependent on the nature of the ligand. For example, the luminescent properties of silver(I) complexes with 2',6'-difluoro-2,3'-bipyridine are attributed to π-π* transitions of the bipyridine ligand. nih.gov Similarly, the coordination of this compound to different metal ions is expected to yield complexes with a range of luminescent properties, which could be exploited in applications such as organic light-emitting diodes (OLEDs) and chemical sensors. The study of luminescent metal coordination compounds constructed with pyridine-2-aldoxime (B213160) ligands further underscores the potential in this area. researchgate.net
The catalytic activity of metal complexes is also strongly influenced by the ligand architecture. Chiral pyridine-bis(oxazoline) (PyBox) ligands are well-known for their effectiveness in asymmetric catalysis. researchgate.netacs.org By analogy, chiral derivatives of this compound could be developed as ligands for enantioselective catalysis. The exploration of metal-organic frameworks (MOFs) based on pyridinyl-derived ligands for photocatalysis is another promising research direction. rsc.org
Furthermore, the biological activity of pyridine derivatives is a vast and underexplored area for this specific compound. Pyridine and its derivatives are known to exhibit a wide range of biological activities, and are present in many pharmaceuticals. arabjchem.org The investigation of the biological properties of this compound and its metal complexes could lead to the discovery of new therapeutic agents.
| Structural Modification | Potential Impact on Properties | Possible Unforeseen Applications |
| Introduction of chiral centers | Enantioselective coordination environment | Asymmetric catalysis, chiral recognition |
| Variation of substituents on the phenyl rings | Tuning of electronic and photophysical properties | Advanced luminescent materials, chemical sensors |
| Incorporation into polymeric or MOF structures | Creation of porous or extended materials | Gas storage and separation, heterogeneous catalysis |
| Complexation with a wider range of metal ions | Access to diverse redox and magnetic properties | Spintronics, novel catalysts |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,5-Bis(5-phenyloxazol-2-yl)pyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using pyridine derivatives and substituted oxazole precursors. Key steps include optimizing stoichiometry, temperature (typically 80–120°C), and catalysts like Lewis acids (e.g., ZnCl₂). Characterization via NMR (e.g., in C₆D₆ at 162 MHz) confirms purity and structural integrity, with integration ratios verifying substituent positions . Solvent choice (e.g., toluene or DMF) significantly impacts reaction kinetics and byproduct formation.
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : X-ray crystallography is the gold standard for resolving its crystal structure, with SHELX programs (e.g., SHELXL) used for refinement . Complementary techniques include:
- and NMR to verify aromatic proton environments and substituent effects.
- IR spectroscopy to identify oxazole C=N and C-O stretching vibrations (~1600–1650 cm⁻¹).
- High-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Q. What are the stability considerations for handling and storing this compound in laboratory settings?
- Methodological Answer : The compound is sensitive to prolonged exposure to light, moisture, and oxidizing agents. Store under inert gas (argon or nitrogen) at –20°C in amber vials. Regular stability checks via TLC or HPLC are advised to detect degradation products (e.g., hydrolyzed oxazole rings) .
Advanced Research Questions
Q. How does this compound coordinate with transition metals, and what implications does this have for catalytic or material applications?
- Methodological Answer : The pyridine and oxazole nitrogen atoms act as Lewis bases, forming stable complexes with metals like Rh, Ni, or Ru. For example, (PyPOCOP)Rh(CO) complexes exhibit distinct NMR shifts (e.g., δ 8.2–8.5 ppm for pyridine protons) due to metal-induced deshielding . Such coordination modulates redox properties, as shown by cyclic voltammetry, enabling applications in catalysis or metal-organic frameworks (MOFs) .
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
- Methodological Answer : Discrepancies in bond lengths or angles may arise from twinning or disordered solvent molecules. Use SHELXD for phase refinement and Olex2 for model correction. For ambiguous electron density, employ DFT calculations (e.g., B3LYP/6-31G*) to validate geometric parameters . Cross-validation with spectroscopic data (e.g., NMR coupling constants) further resolves structural ambiguities.
Q. What biological activity has been observed for this compound derivatives, and how are these activities mechanistically explored?
- Methodological Answer : Derivatives exhibit antimicrobial activity against Bacillus subtilis and Staphylococcus aureus (inhibition zones: 1.62–1.96 mm at 0.5 mg/mL). Structure-activity relationship (SAR) studies involve:
- Modifying substituents on the phenyl or oxazole rings.
- Assaying minimum inhibitory concentrations (MICs) via broth dilution.
- Computational docking to identify interactions with bacterial enzymes (e.g., dihydrofolate reductase) .
Q. How do computational methods enhance the understanding of this compound’s electronic and nonlinear optical (NLO) properties?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts frontier molecular orbitals (HOMO-LUMO gaps ~4.2 eV), correlating with UV-Vis absorption maxima. Hyperpolarizability (β) calculations suggest NLO potential, validated by experimental Z-scan techniques in thin films .
Data Contradiction and Validation
Q. How can researchers reconcile discrepancies between experimental and computational spectroscopic data for this compound?
- Methodological Answer : Differences in NMR chemical shifts (e.g., δ 7.8–8.1 ppm vs. DFT-predicted δ 7.9–8.3 ppm) may arise from solvent effects or conformational averaging. Use polarizable continuum models (PCM) in DFT to simulate solvent environments. Cross-check with variable-temperature NMR to assess dynamic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
